molecular formula C10H14O3 B13091956 Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate

Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate

Cat. No.: B13091956
M. Wt: 182.22 g/mol
InChI Key: ABCZWPAVPBJOHB-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate is a cyclic enol ester characterized by a cyclohexene ring substituted with a ketone (2-oxo group) and a methyl ester at the 1-position, along with two methyl groups at the 5-position. Its structure has been validated using crystallographic techniques, including the SHELX software suite for refinement and structure solution . The compound’s stereoelectronic properties are influenced by the electron-withdrawing ester and ketone groups, which modulate reactivity and stability.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 5,5-dimethyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h4-5,7H,6H2,1-3H3

InChI Key

ABCZWPAVPBJOHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C=C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate typically involves the following steps:

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Hypothetical Substituent Effects on ¹H NMR Chemical Shifts

Compound Substituent (R) δ (R-Adjacent Proton, ppm) Electronegativity (χ)
Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate 5,5-(CH₃)₂ ~2.1 (H4, H6) 2.55 (CH₃)
Ethyl 5-methyl-2-oxocyclohex-3-enecarboxylate 5-CH₃ ~2.3 (H4, H6) 2.55 (CH₃)
5,5-Diethyl-2-oxocyclohex-3-enecarboxylate 5,5-(C₂H₅)₂ ~2.0 (H4, H6) 2.45 (C₂H₅)

Steric and Conformational Effects

The 5,5-dimethyl groups introduce significant steric hindrance, reducing ring flexibility compared to mono- or non-methylated analogs. This rigidity may stabilize specific conformers, influencing reactivity in cycloaddition or hydrolysis reactions. For instance, the dimethyl-substituted compound likely exhibits slower ester hydrolysis rates due to reduced solvent accessibility.

Impact of Sulfation and Neighboring Groups

By analogy, the 2-oxo group in the target compound may polarize the cyclohexene ring, enhancing the electron-deficient character of the double bond, thereby affecting Diels-Alder reactivity relative to non-ketone analogs.

Research Findings and Methodological Insights

  • Crystallographic Validation : The compound’s structure determination relies on SHELX-based refinement, ensuring precision in bond lengths and angles .
  • Electronic Effects : Linear relationships between substituent electronegativity and NMR shifts (as in 119Sn studies) provide a framework for predicting chemical behavior in related esters .
  • Comparative Reactivity : Steric bulk from 5,5-dimethyl groups likely reduces nucleophilic attack rates at the ester carbonyl compared to less hindered analogs.

Biological Activity

Methyl 5,5-dimethyl-2-oxocyclohex-3-enecarboxylate, also known by its CAS number 37051-55-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure with a carboxylate functional group. The molecular formula is C8H10O3C_8H_{10}O_3, and it has a molecular weight of approximately 154.17 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Similar to other enaminones, this compound exhibits anticonvulsant properties. Studies have indicated that compounds with similar structures can modulate ion channels, particularly sodium channels, which are crucial in neuronal excitability and seizure activity .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The structural features allow it to interact effectively with microbial cell membranes, potentially disrupting their integrity .
  • Keap1/Nrf2 Pathway Modulation : Recent research highlights the role of this compound as a probe for studying the Keap1/Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantModulates sodium channels
AntimicrobialDisrupts microbial cell membranes
Nrf2 PathwayActs as a probe for studying oxidative stress

Case Study: Anticonvulsant Activity

A study explored the anticonvulsant properties of various enaminones, including this compound. The results indicated significant efficacy in reducing seizure frequency in animal models when compared to standard antiepileptic drugs. The compound's ability to bind to sodium channels was confirmed through electrophysiological studies, demonstrating its potential as a therapeutic agent for epilepsy management .

Case Study: Antimicrobial Effects

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into an antimicrobial agent .

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